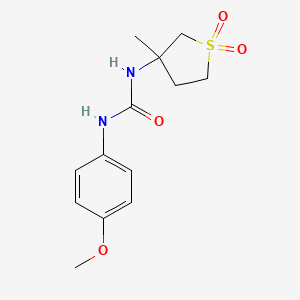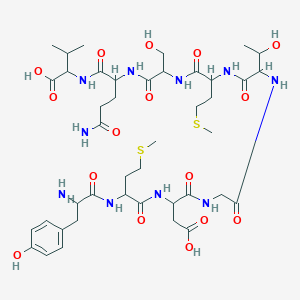
1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a methoxyphenyl group and a methyl-substituted dioxidotetrahydrothiophenyl group attached to a urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 4-methoxyaniline with 3-methyl-1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylurea: Similar structure but lacks the dioxidotetrahydrothiophenyl group.
1-(4-Methoxyphenyl)-3-(3-methylthiophen-3-yl)urea: Similar structure but lacks the dioxido group.
Uniqueness
1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the presence of both the methoxyphenyl and dioxidotetrahydrothiophenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C13H18N2O4S/c1-13(7-8-20(17,18)9-13)15-12(16)14-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,14,15,16) |
InChI Key |
IMPRNZIEMUPDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)OC |
solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


amine](/img/structure/B12117160.png)

![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)
